molecular formula C8H16O B13971089 Ethoxycyclohexane CAS No. 932-92-3

Ethoxycyclohexane

Cat. No.: B13971089
CAS No.: 932-92-3
M. Wt: 128.21 g/mol
InChI Key: GJJASJCGLOUWAC-UHFFFAOYSA-N
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Description

Ethoxycyclohexane, with the chemical formula C8H16O , is a colorless liquid characterized by a mild, sweet odor . It is an ether, specifically a cyclohexane ring with an ethoxy group attached. This compound is used in various chemical processes and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxycyclohexane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Elimination: Sodium ethoxide in ethanol is a typical reagent for elimination reactions.

Major Products:

    Oxidation: Cyclohexanone and ethyl alcohol.

    Substitution: Various substituted cyclohexanes depending on the nucleophile used.

    Elimination: Alkenes such as cyclohexene.

Scientific Research Applications

Ethoxycyclohexane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxycyclohexane involves its ability to interact with various compounds, aiding in their dissolution and manipulation. It acts as a solvent, facilitating reactions by stabilizing intermediates and transition states . The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Uniqueness: Ethoxycyclohexane is unique due to its ether functional group, which imparts different chemical properties compared to its analogs. Its ability to act as a solvent and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

932-92-3

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

ethoxycyclohexane

InChI

InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

GJJASJCGLOUWAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1

Origin of Product

United States

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